JWH-030 2-naphthoyl isomer

Description

Properties

Molecular Formula |

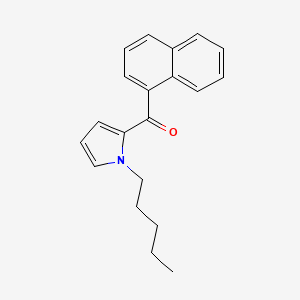

C20H21NO |

|---|---|

Molecular Weight |

291.4 |

IUPAC Name |

naphthalen-1-yl-(1-pentylpyrrol-2-yl)methanone |

InChI |

InChI=1S/C20H21NO/c1-2-3-6-14-21-15-8-13-19(21)20(22)18-12-7-10-16-9-4-5-11-17(16)18/h4-5,7-13,15H,2-3,6,14H2,1H3 |

InChI Key |

UGAKRGFDLZLMFQ-UHFFFAOYSA-N |

SMILES |

CCCCCN1C=CC=C1C(=O)C2=CC=CC3=CC=CC=C32 |

Synonyms |

naphthalen-1-yl(1-pentyl-1H-pyrrol-2-yl)methanone |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Naphthoyl vs. 2-Naphthoyl Isomers

The 2-naphthoyl isomer of JWH-030 differs from its 1-naphthoyl counterpart in UV-Vis spectra and mass fragmentation patterns. For example:

- UV Absorption : 2-naphthoyl isomers exhibit λmax at 247 nm and 315 nm, whereas 1-naphthoyl analogs absorb at lower wavelengths .

- Mass Spectrometry : 2-naphthoyl derivatives produce dominant molecular ions (M⁺) and McLafferty fragments (m/z = M−56), enabling differentiation from 1-naphthoyl isomers .

JWH-210 6-Ethylnaphthyl Isomer

JWH-210’s 6-ethylnaphthyl substituent (vs. JWH-030’s unsubstituted naphthoyl group) enhances lipophilicity and receptor binding. However, JWH-030’s simpler structure may confer faster metabolic clearance .

Analytical and Pharmacological Differentiation

Analytical Techniques

- UV Photodissociation (UVPD) : Effectively distinguishes 1-naphthoyl and 2-naphthoyl isomers without chromatographic separation, leveraging unique fragmentation pathways .

- GC-MS : Naphthoyl derivatives show distinct ion ratios; for example, 2-naphthoyl isomers yield higher M⁺ intensity compared to benzoyl analogs .

Pharmacological Considerations

- Receptor Internalization : Indole derivatives (e.g., JWH-018) induce rapid CB1 internalization (EC₅₀ = 2.8 nM), whereas pyrrole analogs like JWH-030 likely exhibit slower kinetics due to reduced receptor affinity .

- Thermal Degradation: JWH-030 pyrolysis generates carcinogenic byproducts (e.g., naphthalene, anthracene), posing greater health risks than indole-based cannabinoids .

Preparation Methods

Friedel-Crafts Acylation of Pyrrole Derivatives

The foundational step in synthesizing the this compound involves Friedel-Crafts acylation, a classical electrophilic aromatic substitution reaction. For indole-based cannabinoids like JWH-018, this reaction typically employs 1-naphthoyl chloride and a Lewis acid such as diethylaluminium chloride or dimethylaluminum chloride to acylate the indole’s 3-position. Adapting this methodology to pyrrole systems requires careful consideration of pyrrole’s reduced aromaticity and altered reactivity compared to indole.

In the case of the 2-naphthoyl isomer, 2-naphthoyl chloride serves as the acylating agent, targeting the pyrrole’s 2-position. The reaction proceeds via the formation of a reactive acylium ion intermediate, facilitated by Lewis acids like diethylaluminium chloride in anhydrous toluene. A representative protocol involves:

-

Dissolving pyrrole in dry toluene under inert atmosphere.

-

Adding diethylaluminium chloride (1.2–1.5 equivalents) to generate the activated pyrrole-aluminum complex.

-

Dropwise addition of 2-naphthoyl chloride (1.0 equivalent) at 0–5°C to minimize side reactions.

-

Stirring at room temperature for 12–24 hours to ensure complete acylation.

This method yields 2-naphthoylpyrrole as the primary product, though regioselectivity challenges may necessitate chromatographic purification.

N-Alkylation of 2-Naphthoylpyrrole

Following acylation, the pyrrole nitrogen undergoes alkylation to introduce the pentyl side chain. This step parallels methodologies reported for N-alkylation of indole derivatives in JWH-018 synthesis. Key considerations include:

-

Base selection : Potassium hydroxide (KOH) in dimethylformamide (DMF) effectively deprotonates the pyrrole nitrogen, enhancing nucleophilicity.

-

Alkylating agent : 1-Bromopentane (1.2 equivalents) ensures complete N-alkylation while minimizing dialkylation byproducts.

-

Reaction conditions : Heating to 60–80°C for 6–12 hours under reflux optimizes yield.

The crude product is typically extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane/ethyl acetate, 95:5 v/v) to isolate the target compound.

Reaction Optimization and Regioselective Challenges

Controlling Acylation Regiochemistry

Pyrrole’s inherent reactivity favors electrophilic substitution at the α-positions (2- and 5-), but competing γ-substitution (3- and 4-) can occur without careful optimization. To favor 2-acylation:

-

Lewis acid modulation : Diethylaluminium chloride outperforms AlCl₃ in directing acylation to the 2-position, as evidenced by higher regioselectivity in indole analogs.

-

Temperature control : Maintaining subambient temperatures (0–5°C) during acyl chloride addition suppresses polysubstitution.

-

Stoichiometry : A 1:1.2 molar ratio of pyrrole to 2-naphthoyl chloride balances conversion and selectivity.

N-Alkylation Efficiency

N-Alkylation efficiency hinges on solvent polarity and base strength. DMF, with its high dielectric constant, stabilizes the transition state, while KOH ensures rapid deprotonation. Substituting DMF with acetone or THF reduces yields by 20–30%, as observed in analogous indole alkylations.

Purification and Characterization

Chromatographic Purification

Crude reaction mixtures are purified via silica gel column chromatography using a hexane/ethyl acetate gradient (95:5 to 85:15 v/v). The this compound typically elutes at Rf = 0.3–0.4 (TLC, hexane/ethyl acetate 9:1), distinguished from regioisomers by distinct UV absorption at λmax = 218 and 303 nm.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃) :

-

δ 7.85–7.45 (m, 7H, naphthoyl aromatic protons)

-

δ 7.10 (t, J = 2.4 Hz, 1H, pyrrole H-4)

-

δ 6.85 (t, J = 2.4 Hz, 1H, pyrrole H-5)

-

δ 4.25 (t, J = 7.2 Hz, 2H, N-pentyl CH₂)

High-Resolution Mass Spectrometry (HRMS) :

HPLC Purity :

-

Column: Agilent Zorbax XDB-C18 (4.6 × 75 mm, 3.5 μm)

-

Mobile phase: 10 mM ammonium formate/acetonitrile gradient

Comparative Analysis of Synthetic Methodologies

Challenges in Industrial-Scale Synthesis

Scaling the synthesis of this compound introduces hurdles such as:

-

Exothermic reactions : Large-scale Friedel-Crafts acylation requires precise temperature control to prevent runaway reactions.

-

Solvent recovery : Toluene and DMF necessitate energy-intensive distillation for reuse.

-

Regulatory compliance : Handling Schedule I precursors demands DEA licensure, complicating production .

Q & A

Q. What are the recommended analytical methods for distinguishing JWH-030 2-naphthoyl isomer from its structural analogs?

To differentiate JWH-030 from isomers or analogs, researchers should employ a combination of advanced chromatographic and spectroscopic techniques:

- Gas Chromatography–Fourier Transform Infrared Spectroscopy (GC-FTIR) : Enables isomer-specific elution profiling by leveraging selective wavenumber responses for dynamic molecular interconversion analysis .

- Ion Mobility Spectrometry–Time-of-Flight Mass Spectrometry (IMS-TOF) : Provides rapid isomer separation with real-time monitoring, outperforming traditional GC in speed and resolution .

- Mass Spectrometry (MS) : Focus on fragmentation patterns unique to naphthoylpyrrole derivatives, such as characteristic ions derived from the 2-naphthoyl moiety. Cross-reference with deuterium-labeled analogs to confirm structural assignments .

Q. How is this compound synthesized, and what are critical quality control steps?

Synthesis typically involves coupling 2-naphthoyl chloride with pyrrole derivatives under controlled conditions. Key steps include:

- Reaction Scheme : React 2-naphthoyl chloride with a pentyl-substituted pyrrole precursor in acetone, followed by purification via recrystallization or column chromatography .

- Quality Control : Validate purity using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR). Monitor for byproducts such as inverse isomers (e.g., 1-naphthoyl-3-n-pentylpyrrole) using GC-MS .

Q. What are the stability challenges associated with this compound under experimental conditions?

Stability issues arise from:

- Photodegradation : UV exposure can induce structural changes; use light-protected storage and amber glassware.

- Thermal Decomposition : Optimize GC inlet temperatures to prevent pyrolysis during analysis. Differential Scanning Calorimetry (DSC) can identify decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer-specific data, such as fluctuating o,p′-/p,p′- ratios observed in environmental studies?

Contradictions often stem from:

- Dynamic Interconversion : Use multivariate curve resolution (MCR) techniques to deconvolute overlapping chromatographic peaks .

- Source Apportionment : Apply isomer-specific isotopic labeling (e.g., ¹³C-tracers) to distinguish between synthetic origins and environmental degradation pathways .

- Meta-Analysis : Cross-validate findings with multi-omics datasets (e.g., RNA-Seq for metabolic pathway activity) to contextualize isomer behavior in biological systems .

Q. What experimental design considerations are critical for studying JWH-030’s interactions with cannabinoid receptors?

Key factors include:

- Isomer Purity : Ensure >98% purity via orthogonal validation (HPLC-MS, NMR) to avoid confounding results from trace analogs .

- Binding Assay Optimization : Use radiolabeled ligands (e.g., [³H]CP-55,940) in competition assays. Account for inverse agonism effects by including negative controls .

- Computational Modeling : Integrate 2D-QSAR models to predict binding affinities based on substituent effects (e.g., chloro-substituents on the naphthoyl group) .

Q. How can Iso-Seq data be integrated with metabolomic or proteomic datasets to elucidate JWH-030’s biological impact?

Methodological steps include:

- Data Alignment : Use tools like SQANTI or TAMA to annotate splice variants and correlate transcript isoforms with protein expression .

- Pathway Enrichment : Overlay Iso-Seq-derived transcripts (e.g., CB1 receptor splice variants) with metabolomic flux data to identify disrupted pathways (e.g., lipid signaling) .

- Machine Learning : Train models on multi-omics datasets to predict dose-dependent effects of JWH-030 on cellular networks .

Q. What are the limitations of current isomer separation techniques, and how can they be mitigated?

Limitations include:

- Co-Elution in GC : Address via hyphenated techniques like GC×GC-TOFMS or using chiral stationary phases .

- IMS Resolution Constraints : Optimize drift gas composition (e.g., CO₂ doping) to enhance separation of naphthoyl isomers .

- Quantitative Accuracy : Validate with isotope dilution assays and inter-laboratory reproducibility testing .

Methodological Resources

- Synthesis Protocols : Refer to peer-reviewed reaction schemes using 2-naphthoyl chloride derivatives .

- Analytical Validation : Follow guidelines from Physical Review Letters and Rapid Communications in Mass Spectrometry for isomer-specific analysis .

- Data Integration : Utilize SMRT Link and chemometric tools (e.g., MCR) for multi-omics workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.